2-Bromo-6-chlorobenzenethiol

Description

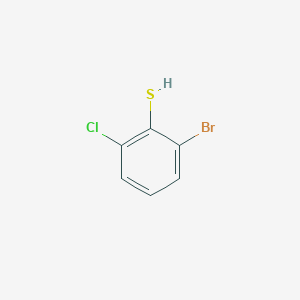

2-Bromo-6-chlorobenzenethiol (C₆H₃BrClSH) is a substituted benzenethiol featuring bromine and chlorine substituents at the 2- and 6-positions, respectively, and a thiol (-SH) group at the 1-position. This compound is of interest in organic synthesis and materials science due to the electronic and steric effects imparted by its substituents.

Properties

IUPAC Name |

2-bromo-6-chlorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClS/c7-4-2-1-3-5(8)6(4)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOARFDRBHAFFOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263376-31-3 | |

| Record name | 2-bromo-6-chlorobenzene-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that 2-Bromo-6-chlorobenzenethiol can interact with various enzymes, proteins, and other biomolecules The nature of these interactions is complex and depends on the specific biochemical context

Cellular Effects

It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is likely that this compound interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels

Transport and Distribution

It is possible that this compound interacts with various transporters or binding proteins, influencing its localization or accumulation

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not well-characterized. It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications

Biological Activity

2-Bromo-6-chlorobenzenethiol is a compound of increasing interest in the fields of medicinal chemistry and biological research. Its unique structure, featuring both halogen substituents and a thiol group, enhances its reactivity and potential biological activity. This article reviews the biological activity of this compound, summarizing findings from various studies, including its antibacterial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C6H4BrClS

- Molecular Weight : 227.52 g/mol

The presence of both bromine and chlorine atoms along with a thiol group makes it a versatile compound for various chemical reactions, including nucleophilic substitutions and oxidation reactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. The compound exhibits significant antibacterial effects, particularly against Gram-positive bacteria. For instance, its Minimum Inhibitory Concentration (MIC) values range from 0.5 to 4 µg/mL against Staphylococcus aureus, indicating potent antibacterial properties that may rival traditional antibiotics like vancomycin .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 - 4 |

| Escherichia coli | >32 |

| Bacillus subtilis | 2 - 8 |

The mechanism by which this compound exerts its biological effects involves the formation of covalent bonds with cellular proteins and enzymes through its thiol group. This interaction can alter protein function and disrupt critical cellular processes. The halogen substituents may also enhance the compound's lipophilicity, facilitating better membrane penetration and interaction with microbial targets .

Case Studies

-

Study on Antibacterial Efficacy :

A study conducted by researchers at MDPI evaluated the efficacy of various thiophenolic compounds, including this compound, against Gram-positive bacteria. The results indicated that compounds with halogen substituents showed enhanced activity due to increased hydrophobicity and electronic effects . -

Cytotoxicity Assays :

In another investigation focusing on cytotoxic effects, derivatives of benzenethiols were tested against cancer cell lines. The findings suggested that this compound exhibited moderate cytotoxicity, indicating potential for further development as an anticancer agent .

Research Applications

The compound is not only significant in antimicrobial research but also holds promise in medicinal chemistry as a precursor for synthesizing more complex drug molecules. Its reactivity allows it to participate in various organic synthesis reactions, making it a valuable building block in pharmaceutical development .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-bromo-6-chlorobenzenethiol, we analyze structurally related compounds with variations in substituent positions, functional groups, or halogenation patterns.

2.1. Functional Group Variations

- 2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol (): This Schiff base derivative shares bromine and chlorine substituents but replaces the thiol with a phenol and iminomethyl group. The phenol’s -OH group participates in strong hydrogen bonding, leading to higher melting points (inferred) compared to thiols. The imine group introduces conjugation, altering electronic properties and reactivity toward electrophiles .

- 2-Bromo-6-chloro-4-methylbenzamide (): The amide (-CONH₂) group enables extensive hydrogen bonding, increasing solubility in polar solvents like water or ethanol. In contrast, the thiol group in this compound may reduce solubility due to weaker hydrogen-bonding capacity but enhance reactivity in metal coordination or disulfide formation .

2.2. Halogenation and Substituent Position Effects

- 2-Bromo-6-chloro-α-ethyl-α-methylbenzenemethanol (): The benzenemethanol group (-CH₂OH) introduces steric bulk and additional hydrogen-bonding sites. The ethyl and methyl branches likely reduce crystallinity compared to the planar thiol derivative. The halogen positions (2- and 6-) create steric crowding, similar to this compound, which may hinder certain reactions (e.g., electrophilic substitution) .

6-Chlorobenzoxazole-2-methanamine ():

The benzoxazole ring system confers aromatic stability and rigidity. The chlorine substituent at the 6-position directs electrophilic substitution to the 4-position, a pattern that may differ in this compound due to the thiol’s ortho/para-directing effects .

2.3. Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns significantly influence physical properties. For example, the phenol derivative () forms O-H···N and O-H···O bonds, stabilizing its crystal lattice .

Data Table: Comparative Properties

| Property | This compound | 2-Bromo-4-chloro-6-iminomethylphenol | 2-Bromo-6-chloro-4-methylbenzamide |

|---|---|---|---|

| Molecular Formula | C₆H₃BrClSH | C₁₃H₈BrCl₂NO | C₈H₇BrClNO |

| Functional Group | Thiol (-SH) | Phenol, Imine | Amide (-CONH₂) |

| Halogen Positions | 2-Br, 6-Cl | 2-Br, 4-Cl | 2-Br, 6-Cl |

| Hydrogen Bonding Capacity | Moderate (S-H) | High (O-H, N-H) | High (N-H, O=C-NH₂) |

| Inferred Solubility | Low in water, moderate in DMSO | Low in water, high in DMF | Moderate in polar solvents |

| Reactivity | Oxidative coupling, metal binding | Schiff base formation | Nucleophilic substitution |

Research Implications and Limitations

While direct experimental data for this compound is sparse, insights from analogs suggest its utility in catalysis (via thiolate intermediates) or polymer chemistry (disulfide crosslinking). Future studies should prioritize crystallographic analysis using programs like SHELX to resolve its structure and validate computational models. Comparative studies with para-substituted analogs (e.g., 4-bromo-6-chlorobenzenethiol) could further elucidate substituent effects on reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.